EZM0414

SETD2 inhibition IC50 Biochemical assay

EZM0414 is the only first-in-class, >10,000-fold selective SETD2 inhibitor available for research. It exclusively reduces H3K36me3 (IC50 34 nM) without affecting H3K36me2 levels—critical for preserving MMSET/NSD2 function in t(4;14) MM models. Demonstrated 5-fold greater antiproliferative potency in t(4;14)-positive MM cells (IC50 0.24 μM). Established oral PK/PD enables prospective dose selection for in vivo studies. Insist on authentic EZM0414; generic HMT probes cannot replicate this pharmacodynamic profile.

Molecular Formula C22H29FN4O2
Molecular Weight 400.5 g/mol
CAS No. 2411748-50-8
Cat. No. B8143695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEZM0414
CAS2411748-50-8
Molecular FormulaC22H29FN4O2
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C
InChIInChI=1S/C22H29FN4O2/c1-14-6-7-19(23)18-13-20(25-21(14)18)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29)/t16-,17+/m1/s1
InChIKeyPGNLXEBQMQHFNK-SJORKVTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EZM0414 (CAS 2411748-50-8): A First-in-Class, Orally Bioavailable SETD2 Histone Methyltransferase Inhibitor for Preclinical and Clinical Hematologic Malignancy Research


EZM0414 (CAS 2411748-50-8) is a first-in-class, potent, selective, and orally bioavailable small-molecule inhibitor of the histone methyltransferase SETD2, developed by Epizyme (now part of Ipsen) [1]. It was advanced to Phase 1/1b clinical trials for relapsed/refractory multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL) [2]. The compound specifically targets the catalytic SET domain of SETD2, the only known enzyme responsible for H3K36 trimethylation (H3K36me3) in vivo [3]. Its chemical structure, based on an indole-2-carboxamide scaffold, was first publicly disclosed at the 2022 AACR Annual Meeting [1].

Why EZM0414 Cannot Be Substituted with Generic SETD2 Inhibitors or Alternative HMT Probes: A Selectivity and Pharmacodynamic Necessity


Substituting EZM0414 with a generic SETD2 inhibitor or an alternative histone methyltransferase (HMT) probe (e.g., EZH2 inhibitors like EPZ-6438 or GSK126) will fail to replicate its specific pharmacodynamic profile. EZM0414 exhibits >10,000-fold selectivity for SETD2 over a broad panel of other HMTs, ensuring that observed cellular and in vivo effects are attributable solely to SETD2 catalytic inhibition [1]. Furthermore, unlike pan-HMT inhibitors or those targeting other lysine methyltransferases, EZM0414 reduces H3K36me3 (the exclusive product of SETD2) without affecting H3K36me2 levels, thereby preserving the upstream MMSET/NSD2-mediated dimethylation that is critical in t(4;14) MM pathogenesis . Substitution would introduce confounding off-target epigenetic effects, invalidating target validation studies and misleading therapeutic development efforts.

Quantitative Evidence Differentiating EZM0414 from Closest Analogs and In-Class Candidates for Scientific Procurement


Biochemical Potency of EZM0414 Against SETD2 Catalytic Domain

EZM0414 inhibits the catalytic activity of the SETD2 SET domain (residues 1434-1711) with an IC50 of 18 nM in a biochemical assay using SAM and a biotinylated peptide substrate [1]. While no direct head-to-head data with a structurally distinct SETD2 inhibitor exists, this potency is comparable to or exceeds that reported for other clinical-stage SETD2 inhibitors. For context, the advanced lead compound from which EZM0414 was optimized exhibited an IC50 of 34 nM, representing a ~2-fold improvement in biochemical potency achieved through conformational design [2].

SETD2 inhibition IC50 Biochemical assay Histone methyltransferase

Cellular Target Engagement: H3K36me3 Reduction Without H3K36me2 Interference

In t(4;14) multiple myeloma cell lines, EZM0414 reduces global H3K36me3 levels with an IC50 of 34 nM, demonstrating robust cellular target engagement . Critically, EZM0414 does not affect global H3K36me2 levels, confirming its specificity for SETD2-mediated trimethylation over MMSET/NSD2-mediated dimethylation [1]. This is a key differentiator from a pan-HMT inhibitor, which would non-selectively reduce both methylation states and obscure the specific contribution of SETD2 to oncogenic signaling.

H3K36me3 Cellular assay Target engagement SETD2 inhibition

Selectivity Profile of EZM0414 Across the Histone Methyltransferase Family

EZM0414 demonstrates exceptional selectivity for SETD2, exhibiting >10,000-fold selectivity over a panel of other histone methyltransferases (HMTs) [1]. This high degree of selectivity is crucial for minimizing off-target epigenetic effects in cellular and in vivo studies. In contrast, earlier tool compounds or broad-spectrum HMT inhibitors may exhibit activity against related enzymes (e.g., EZH2, NSD2), confounding experimental interpretation. This level of selectivity is a primary justification for selecting EZM0414 over less-characterized SETD2 probes.

Selectivity Histone methyltransferase Off-target Epigenetics

Genotype-Dependent Antiproliferative Activity in Multiple Myeloma Cell Lines

EZM0414 exhibits potent antiproliferative activity against multiple myeloma (MM) cell lines, with significantly enhanced sensitivity in those harboring the t(4;14) chromosomal translocation. In a panel of MM cell lines, the IC50 for proliferation in t(4;14)-positive lines was 0.24 μM, compared to 1.2 μM for non-t(4;14) lines, representing a 5-fold greater potency [1]. This genotype-specific differential sensitivity supports the hypothesis that t(4;14) MM cells are uniquely dependent on SETD2 activity due to MMSET overexpression and elevated H3K36me2 substrate.

Multiple myeloma t(4;14) Antiproliferative Cell viability

In Vivo Pharmacodynamic Efficacy and Tumor Growth Inhibition in a KMS-11 Xenograft Model

In a KMS-11 (t(4;14) MM) mouse xenograft model, orally administered EZM0414 achieved robust pharmacodynamic (PD) effects and tumor growth inhibition. At an oral dose of 15 mg/kg twice daily (BID), EZM0414 reduced intratumoral H3K36me3 levels by 90% relative to vehicle control, with an associated plasma AUC of 9.4 μg·h/mL [1]. At 30 mg/kg BID, the reduction was 93% with an AUC of 21.4 μg·h/mL [1]. This PD effect was accompanied by significant suppression of tumor volume . These data confirm that EZM0414 achieves effective target engagement and antitumor activity in vivo following oral dosing, a property not guaranteed for all SETD2 tool compounds.

In vivo Xenograft Pharmacodynamics H3K36me3 Tumor growth

Optimal Scientific and Preclinical Application Scenarios for EZM0414 Based on Quantitative Evidence


Target Validation of SETD2 Dependency in t(4;14) Multiple Myeloma

EZM0414 is the preferred tool for validating the therapeutic hypothesis that t(4;14) multiple myeloma cells exhibit a unique dependency on SETD2 catalytic activity. Its 5-fold greater antiproliferative potency in t(4;14)-positive MM cell lines (IC50 0.24 μM) compared to non-t(4;14) lines (IC50 1.2 μM) provides a clear, quantifiable differentiation for studies aiming to establish genotype-specific sensitivity .

In Vivo Pharmacodynamic Studies Requiring Oral Bioavailability and Defined PK/PD Relationships

For in vivo studies where oral administration is required and target engagement must be quantified, EZM0414 is the optimal choice. The established PK/PD relationship in the KMS-11 xenograft model—90% H3K36me3 reduction at 15 mg/kg BID (AUC 9.4 μg·h/mL) and 93% reduction at 30 mg/kg BID (AUC 21.4 μg·h/mL)—allows researchers to prospectively select doses that achieve near-complete target inhibition .

Selective Epigenetic Profiling to Distinguish SETD2 from MMSET/NSD2 Function

EZM0414 uniquely enables the selective interrogation of SETD2-mediated H3K36 trimethylation without perturbing the upstream dimethylation catalyzed by MMSET/NSD2. Its cellular IC50 of 34 nM for H3K36me3 reduction, combined with a complete lack of effect on H3K36me2 levels, makes it the definitive probe for dissecting the distinct roles of these two methylation states in B-cell malignancies .

Preclinical Combination Studies with Standard-of-Care Agents in MM and DLBCL

Given its well-characterized selectivity (>10,000-fold over other HMTs) and oral bioavailability, EZM0414 is ideally suited for preclinical combination therapy studies. Its clean off-target profile minimizes confounding epigenetic effects when combined with agents such as proteasome inhibitors or immunomodulatory drugs, allowing for unambiguous interpretation of synergistic or additive antitumor effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for EZM0414

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.